molecular formula C15H18F3N3O3S B5354504 9-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,4,9-triazaspiro[5.5]undecan-5-one

9-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,4,9-triazaspiro[5.5]undecan-5-one

Numéro de catalogue: B5354504
Poids moléculaire: 377.4 g/mol
Clé InChI: FQTAAQZECMTIAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,4,9-triazaspiro[5.5]undecan-5-one, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. TAK-659 belongs to the class of compounds known as spirocyclic compounds and has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3.

Mécanisme D'action

TAK-659 exerts its anti-cancer activity by inhibiting the activity of BTK, FLT3, and JAK3 kinases. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML) and is known to promote the survival and proliferation of leukemic cells. JAK3 is a kinase that plays a critical role in the signaling pathways of cytokines, which are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the activity of BTK, FLT3, and JAK3 kinases in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. TAK-659 has also been shown to reduce the growth and metastasis of tumors in mouse models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, FLT3, and JAK3 kinases, which are critical targets for cancer therapy. TAK-659 has also been shown to have good pharmacokinetic properties, including good bioavailability and a long half-life. However, one of the limitations of TAK-659 is its potential off-target effects, which may limit its therapeutic window.

Orientations Futures

There are several future directions for the development of TAK-659 as a cancer therapy. One potential direction is the development of combination therapies that target multiple kinases to overcome resistance to single-agent therapy. Another potential direction is the development of TAK-659 analogs that have improved potency and selectivity for their target kinases. Additionally, TAK-659 may have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also characterized by dysregulated kinase signaling pathways.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the preparation of the key intermediate, 1,4,9-triazaspiro[5.5]undecan-5-one, which is then reacted with 2-(trifluoromethyl)benzenesulfonyl chloride to yield TAK-659. The synthetic route has been optimized to produce TAK-659 in high yields and purity.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential use in cancer therapy, particularly in the treatment of hematological malignancies. Preclinical studies have shown that TAK-659 has potent inhibitory activity against BTK, FLT3, and JAK3, which are kinases that play a critical role in the proliferation and survival of cancer cells.

Propriétés

IUPAC Name

9-[2-(trifluoromethyl)phenyl]sulfonyl-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O3S/c16-15(17,18)11-3-1-2-4-12(11)25(23,24)21-9-5-14(6-10-21)13(22)19-7-8-20-14/h1-4,20H,5-10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTAAQZECMTIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCCN2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.